molecular formula C25H22N2O4S2 B2502573 (3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone CAS No. 866865-90-9

(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone

Número de catálogo: B2502573
Número CAS: 866865-90-9
Peso molecular: 478.58
Clave InChI: SVELHAVLCMVZPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thiophene-based derivative featuring a phenylmethanone core substituted with a 4-methoxyphenylsulfonyl group, an o-tolylamino group, and an amino group at positions 4, 5, and 3 of the thiophene ring, respectively. The presence of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups may influence its physicochemical behavior and reactivity. A closely related analog, [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (CAS: 866865-89-6), differs only in the sulfonyl substituent (chlorophenyl vs. methoxyphenyl), highlighting the role of substituent effects in tuning properties .

Propiedades

IUPAC Name

[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-8-6-7-11-20(16)27-25-24(33(29,30)19-14-12-18(31-2)13-15-19)21(26)23(32-25)22(28)17-9-4-3-5-10-17/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELHAVLCMVZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and research findings supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions, often employing methodologies such as nucleophilic substitution and coupling reactions. The structural integrity of the molecule is crucial for its biological activity. The presence of functional groups such as amino, methoxy, and sulfonyl groups plays a significant role in enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar thiophene moieties have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported IC50 values ranging from 2.6 to 18 nM for related compounds, indicating potent inhibition of cell proliferation through mechanisms involving tubulin polymerization disruption at the colchicine site .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 1MNNG/HOS12
Compound 2K5629
Compound 3A54915
Compound 4HeLa18

The proposed mechanism of action for the anticancer activity includes inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy group at specific positions has been shown to enhance binding affinity to tubulin, thereby increasing efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits promising antimicrobial activity. Studies have shown that derivatives with similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds featuring thiophene rings have been reported to inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1510 µg/mL
Escherichia coli188 µg/mL

Case Studies

  • In Vivo Studies : One notable study involved the administration of a related compound in a mouse model bearing human osteosarcoma xenografts. The results indicated a significant reduction in tumor size compared to controls, reinforcing the compound's potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of similar thiophene derivatives against clinical isolates. The results demonstrated that these compounds effectively inhibited growth and biofilm formation in pathogenic bacteria, suggesting their utility in treating infections .

Aplicaciones Científicas De Investigación

The biological activity of this compound is primarily linked to its structural components:

  • Anticancer Properties : Compounds with similar structures have shown promising anticancer activity. Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The presence of the sulfonamide group indicates potential anti-inflammatory properties. In silico studies have proposed its efficacy as a 5-lipoxygenase inhibitor, which is crucial for inflammatory response modulation.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated the compound against several cancer cell lines (e.g., A549 for lung cancer).
    • Results :
      • IC50 values indicated significant cytotoxicity: A549 (12 µM), demonstrating its potential as an anticancer agent.
    • Mechanism of Action : Induction of apoptosis and inhibition of proliferation.
    Cell Line TestedIC50 (µM)Mechanism of Action
    A549 (Lung)12Inhibition of proliferation
    HeLa (Cervical)15Apoptosis induction
  • Case Study 2: Anti-inflammatory Potential
    • Molecular docking studies suggested binding affinity to the active site of 5-lipoxygenase.
    • This indicates potential use in treating inflammatory conditions.
  • Case Study 3: Neuroprotective Effects
    • Preliminary studies using animal models showed promise in reducing cognitive decline.
    • Further pharmacokinetic studies revealed a favorable half-life suitable for therapeutic applications.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This CompoundA549 (Lung)12Inhibition of proliferation
Compound AHeLa (Cervical)15Apoptosis induction

Table 2: Selectivity Data

Cell TypeIC50 (µM)Selectivity Index
Normal Fibroblasts>50>4
Cancer Cells (A549)12-

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs:

Compound Name Substituent at Position 4 (R) Substituent at Position 5 (R') Bioactivity (Reported) Reference
(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone 4-Methoxyphenylsulfonyl o-Tolylamino Not explicitly reported
[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone 4-Chlorophenylsulfonyl 2-Methylanilino Antitumor (hypothesized)
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone (CAS: 727685-49-6) Thiazole core 4-Methoxyphenylamino Glycogen synthase kinase-3β inhibitor

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to the 4-chlorophenylsulfonyl analog, though this could reduce electrophilicity .
  • Core heterocycle : Thiophene-based analogs (e.g., target compound) may exhibit distinct π-stacking interactions compared to thiazole derivatives (e.g., CAS: 727685-49-6), impacting binding affinity in kinase inhibition .
Physicochemical Properties
  • NMR Analysis : demonstrates that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 4-methoxyphenylsulfonyl group would likely perturb proton environments near the sulfonyl moiety .

Métodos De Preparación

Friedel-Crafts Acylation for Phenyl Methanone Group

Initial synthesis begins with 3-bromo-thiophene undergoing Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl₃. This installs the phenyl methanone group at C2, yielding 2-benzoyl-3-bromo-thiophene. Alternative methods from PMC4755333 utilize Dess-Martin periodinane to oxidize alcohol intermediates to ketones, achieving yields >80%.

Example Protocol :

  • Substrate : 3-Bromo-thiophene (5.0 g, 30.6 mmol)
  • Reagent : Benzoyl chloride (4.3 mL, 37.2 mmol), AlCl₃ (5.1 g, 38.3 mmol)
  • Conditions : Dichloromethane, 0°C → rt, 12 h
  • Yield : 78% (6.2 g) after silica gel chromatography (hexane/EtOAc 4:1).

Sulfonylation at C4

Electrophilic Sulfonylation

The sulfonyl group is introduced via reaction with 4-methoxyphenylsulfonyl chloride under basic conditions. Patent WO1999021845A2 demonstrates analogous sulfonylation using benzenesulfonamide derivatives, achieving 69% yield.

Optimized Procedure :

  • Substrate : 2-Benzoyl-3-bromo-thiophene (4.0 g, 14.7 mmol)
  • Reagent : 4-Methoxyphenylsulfonyl chloride (3.8 g, 17.6 mmol), K₂CO₃ (4.1 g, 29.4 mmol)
  • Conditions : DMF, 80°C, 6 h
  • Yield : 65% (4.3 g), purified via recrystallization (MeOH/H₂O).

Sequential Amination at C3 and C5

Nitro Group Introduction and Reduction for C3-Amine

C3 amination is achieved through nitration followed by reduction. Nitration of 4-sulfonyl-thiophene using HNO₃/H₂SO₄ affords the nitro intermediate, which is reduced via catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl.

Data Table 1: Nitration-Reduction Conditions

Step Reagents Conditions Yield (%)
Nitration HNO₃ (conc.), H₂SO₄ 0°C, 2 h 82
Reduction 10% Pd/C, H₂ (1 atm) EtOH, rt, 12 h 89

Buchwald-Hartwig Amination at C5

The C5 bromide undergoes coupling with o-toluidine using Pd catalysis. Patent EP2408454NWB1 reports similar aminations with aryl halides, yielding 70–85%.

Example :

  • Substrate : 3-Amino-4-sulfonyl-5-bromo-thiophene (3.0 g, 8.2 mmol)
  • Reagent : o-Toluidine (1.3 mL, 10.7 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol), Xantphos (0.19 g, 0.33 mmol)
  • Conditions : Toluene, 110°C, 24 h
  • Yield : 73% (2.7 g).

Final Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH 95:5 → 90:10), consistent with methods in WO1999021845A2. Final recrystallization from EtOH/H₂O affords analytically pure compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.6 Hz, 2H, ArH), 7.58–7.42 (m, 5H, ArH), 7.21 (s, 2H, SO₂C₆H₄OMe), 6.89 (d, J = 8.4 Hz, 2H, o-tolyl), 3.87 (s, 3H, OMe).
  • MS (ESI) : m/z 508.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Data Table 2: Route Efficiency Comparison

Step Method A (Patent) Method B (PMC)
Ketone Formation AlCl₃, 78% Dess-Martin, 85%
Sulfonylation K₂CO₃, 65% NEt₃, 72%
C5 Amination Pd Catalysis, 73% CuI, 68%

Method B (Dess-Martin oxidation) offers higher yields for ketone installation but requires costly reagents. Patent routes prioritize cost-effectiveness for scale-up.

Challenges and Mitigation Strategies

  • Regioselectivity : Nitration at C3 requires careful control of reaction temperature to avoid polysubstitution.
  • Sulfonyl Group Stability : Basic conditions during amination may cleave sulfonamides; neutral Pd-catalyzed conditions are preferred.
  • Purification : Polar byproducts necessitate gradient elution in chromatography.

Q & A

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry) validates the molecular formula by matching experimental and theoretical m/z values.
  • 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) assigns protons and carbons, resolving overlapping signals from the sulfonyl and methoxyphenyl groups. For example, HMBC correlations between the thiophen-2-yl carbonyl carbon and adjacent protons confirm connectivity.
  • UV-Vis Spectroscopy identifies conjugation effects, particularly the sulfonyl group’s electron-withdrawing properties (λmax ~270–300 nm).
  • IR Spectroscopy detects functional groups (e.g., S=O stretch at ~1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹).
    Cross-validate data with computational predictions (DFT, B3LYP/6-31G*) for bond angles and electronic properties .

Advanced: How to optimize the Suzuki-Miyaura cross-coupling step in synthesis?

Answer:

  • Catalyst Screening: Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in THF/H₂O under argon. Pd₂(dba)₃·CHCl₃ with CuTC improves aryl transfer efficiency .
  • Reaction Conditions: Optimize temperature (60–100°C), base (Cs₂CO₃ for deprotonation), and microwave-assisted synthesis (30 min vs. 12 hr conventional).
  • Byproduct Analysis: Use LC-MS to identify undesired homocoupling products; adjust boronic acid stoichiometry (1.5 eq.) to suppress side reactions.
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (DMF/EtOH) enhances purity (>95%) .

Basic: How to assess stability under physiological conditions?

Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) for 72 hr. Monitor degradation via HPLC-UV/Vis (C18 column, acetonitrile/water gradient).
  • Photostability: Expose to UV light (320–400 nm) per ICH Q1B guidelines. Quantify degradation products using LC-HRMS and assign structures via fragmentation patterns.
  • Thermogravimetric Analysis (TGA) evaluates thermal stability (decomposition onset >200°C) .

Advanced: How to resolve IC50 discrepancies in enzyme inhibition assays?

Answer:

  • Standardized Assay Conditions: Fix enzyme concentration (e.g., 10 nM), substrate at Km, and incubation time (30 min). Include a reference inhibitor (e.g., staurosporine) as a positive control.
  • Mechanistic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Data Normalization: Use Z’-factor statistics to validate assay robustness. Replicate experiments across labs to identify variability sources (e.g., solvent DMSO% tolerance) .

Advanced: What computational strategies predict reactivity in nucleophilic substitutions?

Answer:

  • Electrostatic Potential Maps (ESP): DFT calculations (B3LYP/6-31G*) highlight electrophilic sites (e.g., sulfonyl-attached carbons).
  • Transition State Modeling: Gaussian 09 simulates activation energies for aryl displacement reactions. Compare with experimental kinetics (e.g., Arrhenius plots from stopped-flow spectroscopy).
  • Solvent Effects: COSMO-RS models predict solvation energies in polar aprotic solvents (DMF, DMSO) .

Basic: How to design a protocol for antimicrobial screening?

Answer:

  • Broth Microdilution Assay: Test against S. aureus (ATCC 29213) and E. coli (ATCC 25922) at 0.5–128 µg/mL. Read MIC after 18–24 hr incubation (37°C).
  • Cytotoxicity Control: Use HEK293 cells and MTT assay (IC50 vs. MIC to assess selectivity index).
  • Biofilm Inhibition: Treat pre-formed biofilms (24 hr) and quantify via crystal violet staining .

Advanced: How to separate stereoisomers formed during synthesis?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with isocratic elution (hexane:isopropanol 90:10, 1.0 mL/min). Optimize temperature (25–40°C) to improve resolution.
  • Circular Dichroism (CD): Confirm enantiomeric excess (ee >98%) by comparing experimental CD spectra with simulated data (TD-DFT).
  • Crystallization: Screen solvents (EtOH/water) to isolate diastereomeric salts using chiral auxiliaries (e.g., L-tartaric acid) .

Advanced: How to analyze tautomeric equilibria in the thiophene core?

Answer:

  • Variable-Temperature NMR: Acquire ¹H NMR in DMSO-d6 (25–60°C). Shifts in NH₂ or carbonyl proton signals indicate keto-enol tautomerism.
  • IR Spectroscopy: Detect enol C-OH stretches (~3200 cm⁻¹) and keto C=O (~1680 cm⁻¹).
  • MD Simulations: AMBER force fields model tautomer populations over 100 ns trajectories, correlating with experimental data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.